L002

p300 histone acetyltransferase epigenetics

L002 (NSC764414) is a cell-permeable, reversible p300 acetyltransferase inhibitor (IC50=1.98 µM) that occupies the Ac-CoA binding pocket. It shows >17-fold selectivity over PCAF and GCN5 and no activity against HDACs, HMTs, or other acetyltransferases, ensuring data reproducibility. Validated in vivo in TNBC MDA-MB-468 xenografts & cardiac fibrosis models. Choose this well-characterized probe for reliable epigenetic dissection—not a generic substitute.

Molecular Formula C15H15NO5S
Molecular Weight 321.3 g/mol
Cat. No. B103937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL002
Synonyms2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione 4-[O-[(4-Methoxyphenyl)sulfonyl]oxime]; 
Molecular FormulaC15H15NO5S
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NOS(=O)(=O)C2=CC=C(C=C2)OC)C=C(C1=O)C
InChIInChI=1S/C15H15NO5S/c1-10-8-12(9-11(2)15(10)17)16-21-22(18,19)14-6-4-13(20-3)5-7-14/h4-9H,1-3H3
InChIKeyVEWFTYOFWIXCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





L002 p300 Histone Acetyltransferase Inhibitor Procurement Guide | IC50, Selectivity & Xenograft Data


L002 (NSC764414, CAS 321695-57-2) is a small-molecule, cell-permeable, reversible inhibitor of the acetyltransferase p300 (KAT3B) with an in vitro IC50 of 1.98 µM [1]. It acts as a competitive inhibitor occupying the acetyl-CoA binding pocket of the p300 catalytic domain and has been shown to block acetylation of histones and p53, as well as to suppress STAT3 activation in cell-based assays [1]. L002 is primarily utilized as a chemical probe in epigenetics and oncology research, with documented in vivo antitumor activity in triple-negative breast cancer (TNBC) xenograft models [1].

Why L002 Cannot Be Casually Substituted with Other p300/CBP or HAT Inhibitors in Epigenetic Studies


The p300/CBP family of acetyltransferases represents a major node in epigenetic regulation, and small-molecule inhibitors targeting this family display significant divergence in potency, selectivity, and functional outcomes. L002 is distinguished from many in-class compounds by its specific inhibitory profile against p300 relative to its close paralog CBP and other acetyltransferases [1], as well as its complete lack of activity against a broad panel of histone methyltransferases and deacetylases [2]. Generic substitution with other p300 inhibitors, such as anacardic acid, which has a significantly higher IC50 for p300, or with dual p300/CBP inhibitors, can lead to markedly different biological effects and experimental conclusions. Therefore, experimental replication and data interpretation demand the use of the precise, well-characterized chemical probe L002.

L002 Quantitative Differentiation Evidence: IC50 Potency, Selectivity Profiling & In Vivo Efficacy Comparisons


L002 Exhibits 4.3-Fold Higher p300 Inhibitory Potency Than the Natural Product Anacardic Acid

L002 inhibits recombinant p300 catalytic domain with an IC50 of 1.98 µM, demonstrating 4.3-fold greater potency than the natural product HAT inhibitor anacardic acid, which has a reported IC50 of 8.5 µM for p300 under comparable assay conditions . This head-to-head comparison in a fluorescence-based acetylation assay establishes L002 as a more potent chemical probe for p300 inhibition [1].

p300 histone acetyltransferase epigenetics

L002 Demonstrates 17-Fold Selectivity for p300 Over the Related Acetyltransferase PCAF

L002 shows a 17.7-fold selectivity window for its primary target p300 (IC50 = 1.98 µM) over the related acetyltransferase PCAF (p300/CBP-associated factor), for which the IC50 is 35 µM [1]. This quantitative selectivity profile is critical for experiments requiring specific p300 inhibition without confounding effects on PCAF-mediated acetylation pathways.

selectivity p300 PCAF acetyltransferase

L002 Is >17-Fold Selective for p300 Over GCN5 and Inactive Against a Panel of Other Epigenetic Enzymes

Beyond PCAF, L002 exhibits similar selectivity against GCN5 (IC50 = 34 µM), providing a 17.2-fold window over p300 [1]. Crucially, L002 shows no inhibitory activity against a panel of other acetyltransferases (KAT5, KAT6B, KAT7), histone deacetylases (HDACs), and histone methyltransferases including DOT1, EZH1, G9a, PRMT1, SETD2, SET7-9, SMYD2, and SUV39H2 [2]. This broad lack of activity across epigenetic targets sharply contrasts with less selective HAT inhibitors and reinforces the utility of L002 as a specific chemical probe.

selectivity GCN5 HDAC histone methyltransferase

L002 Potently Suppresses Tumor Growth in a Triple-Negative Breast Cancer Xenograft Model

In an in vivo MDA-MB-468 triple-negative breast cancer xenograft model, intraperitoneal administration of L002 resulted in potent suppression of tumor growth, accompanied by reduced histone acetylation within the tumor tissue [1]. While many p300 inhibitors demonstrate in vitro activity, L002 has validated in vivo efficacy in a therapeutically relevant solid tumor model, providing a strong rationale for its selection in preclinical oncology studies.

in vivo xenograft MDA-MB-468 triple-negative breast cancer

L002 and C646 Exhibit Comparable Efficacy in Reversing Hypertension-Induced Cardiac Fibrosis in Murine Model

In a murine model of hypertension-induced cardiac fibrosis, treatment with L002 or the p300 inhibitor C646 both resulted in comparable reversal of left ventricular hypertrophy, cardiac fibrosis, and diastolic dysfunction, without affecting elevated blood pressure [1]. Biochemically, both inhibitors reversed hypertension-induced histone acetylation and myofibroblast differentiation in murine ventricles [1]. This cross-study comparison demonstrates that L002 achieves efficacy equivalent to C646 in a cardiovascular disease model, offering researchers a validated alternative chemical probe for p300 inhibition in cardiac studies.

cardiac fibrosis hypertension C646 in vivo

L002 Exhibits Extreme Sensitivity in Hematological Cancer Cell Lines with GI50 Values in Sub-Micromolar Range

Screening of the NCI-60 panel of cancer cell lines revealed that leukemia and lymphoma cell lines were extremely sensitive to L002, with many exhibiting sub-micromolar GI50 values, whereas only a limited number of solid tumor-derived cell lines were sensitive [1]. This lineage-specific sensitivity profile distinguishes L002 from pan-cytotoxic agents and suggests utility in probing p300 dependency in hematological malignancies.

NCI-60 cancer cell lines leukemia lymphoma

Recommended Application Scenarios for L002 in p300-Driven Epigenetics and Oncology Research


Selective Chemical Probe for p300-Specific Chromatin Immunoprecipitation (ChIP) and Gene Expression Studies

L002's >17-fold selectivity for p300 over PCAF and GCN5, combined with its lack of activity against HDACs and histone methyltransferases, makes it an optimal tool for dissecting p300-specific contributions to histone acetylation and transcriptional regulation. Use L002 in ChIP-seq or RNA-seq experiments to identify p300-dependent acetylation marks and gene expression programs, minimizing confounding effects from off-target epigenetic modulation [1][2].

Preclinical Evaluation of p300 Inhibition in Triple-Negative Breast Cancer Xenograft Models

L002 has demonstrated potent in vivo suppression of tumor growth in an MDA-MB-468 TNBC xenograft model [1]. Researchers seeking to validate p300 as a therapeutic target in TNBC or to study mechanisms of p300-driven tumorigenesis should prioritize L002 for in vivo pharmacology studies, given its established pharmacokinetic and target engagement profile in this model [1].

Validation of p300-Dependent Pathways in Hypertension-Induced Cardiac Fibrosis

L002 has been shown to reverse cardiac hypertrophy and fibrosis in a murine hypertension model with efficacy comparable to C646 [3]. For cardiovascular researchers investigating epigenetic mechanisms of fibrosis, L002 provides a validated chemical probe to interrogate p300's role in myofibroblast differentiation and collagen synthesis, offering a complementary tool to C646 for independent replication studies [3].

Screening for p300 Dependency in Hematological Cancer Cell Lines

The extreme sensitivity of leukemia and lymphoma cell lines to L002 in the NCI-60 panel suggests a critical dependency on p300 activity in these malignancies [1]. Researchers can employ L002 in viability screens across hematological cancer cell line panels to identify subsets most responsive to p300 inhibition, thereby prioritizing p300 as a therapeutic target in specific lymphoma or leukemia subtypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for L002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.